
3-Methoxycyclopent-2-enone
Overview
Description
3-Methoxycyclopent-2-enone is an organic compound with the molecular formula C6H8O2. It is a cyclopentenone derivative, characterized by a methoxy group attached to the third carbon of the cyclopentene ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Mechanism of Action
Target of Action
It is known to be used in the synthesis of various compounds, suggesting that its targets could vary depending on the specific context of its use .
Mode of Action
3-Methoxycyclopent-2-enone interacts with its targets through chemical reactions, leading to the formation of new compounds . The exact nature of these interactions and the resulting changes would depend on the specific targets and the conditions under which the reactions occur.
Biochemical Pathways
It is used in the synthesis of various compounds, suggesting that it could potentially affect multiple pathways depending on its targets .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the nature of its interactions with these targets . As a chemical used in synthesis, its primary effect would be the formation of new compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals . These factors can affect the rate and outcome of the reactions in which this compound is involved.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methoxycyclopent-2-enone can be synthesized through various methods. One common approach involves the methoxylation of cyclopent-2-enone. This reaction typically requires a methoxy donor, such as methanol, in the presence of an acid catalyst. The reaction conditions often involve heating the reactants to facilitate the substitution of the hydrogen atom with a methoxy group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxycyclopent-2-enone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enone to cyclopentanone derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 3-methoxycyclopentanone or 3-methoxycyclopentanoic acid.
Reduction: Formation of 3-methoxycyclopentanone.
Substitution: Formation of various substituted cyclopentenones depending on the substituent introduced.
Scientific Research Applications
Table 1: Synthesis Methods of 3-Methoxycyclopent-2-enone
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. It is used in the preparation of various derivatives that exhibit interesting chemical properties. For instance, it can participate in stereoselective reactions leading to the formation of complex cyclic structures.
Biological Activities
Research indicates that this compound possesses several biological activities:
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Antibacterial Activity : The compound has shown significant antibacterial effects against strains such as Bacillus subtilis and Escherichia coli. Its mechanism involves binding to amino acid residues in bacterial enzymes, leading to enzyme inactivation.
Table 2: Antibacterial Activity Data
Bacterial Strain MIC (µg/mL) Bacillus subtilis 50 Escherichia coli 75 - Anti-inflammatory Properties : Preliminary studies suggest that derivatives of this compound can inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.
- Anticancer Potential : There is ongoing research into its ability to modulate pathways involved in cancer cell proliferation, making it a candidate for anticancer drug development.
Case Study: Antibacterial Mechanism
In a recent study, researchers explored the interaction between this compound and amino acids. The electrophilic nature of the compound facilitated Michael-type addition reactions with nucleophilic side chains such as cysteine and serine. This interaction was linked to the inhibition of bacterial growth, supported by minimum inhibitory concentration (MIC) assays demonstrating its effectiveness against specific bacterial strains.
Industrial Applications
Beyond its applications in research, this compound is utilized in various industrial processes:
- Fine Chemicals Production : It acts as an intermediate in synthesizing fine chemicals used in pharmaceuticals and agrochemicals.
- Catalysis : The compound has been investigated for its role in catalyzing reactions that lead to valuable chemical products.
Comparison with Similar Compounds
3-Ethoxycyclopent-2-enone: Similar structure with an ethoxy group instead of a methoxy group.
2-Methylcyclopent-2-enone: Contains a methyl group at the second carbon.
Cyclopent-2-enone: The parent compound without any substituents.
Uniqueness: 3-Methoxycyclopent-2-enone is unique due to the presence of the methoxy group, which influences its reactivity and interaction with biological targets. This functional group can enhance the compound’s solubility and stability, making it a valuable intermediate in synthetic chemistry and pharmaceutical research.
Biological Activity
3-Methoxycyclopent-2-enone, a compound with the molecular formula CHO, has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on antibacterial properties, potential therapeutic applications, and underlying mechanisms based on recent research findings.
Chemical Structure and Properties
This compound features a cyclopentene ring with a methoxy group and a carbonyl functional group. Its structure allows for various interactions with biological molecules, influencing its activity.
Property | Value |
---|---|
Molecular Weight | 112.13 g/mol |
Boiling Point | 130 °C |
Melting Point | - |
Solubility | Soluble in organic solvents |
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of this compound and related compounds. Research indicates that the compound exhibits significant activity against various bacterial strains, including Bacillus subtilis and Escherichia coli. The mechanism of action is believed to involve the binding of the compound to amino acid residues in bacterial enzymes, leading to enzyme inactivation.
Case Study: Antibacterial Mechanism
In a study examining the interaction between this compound and amino acids, it was found that the compound's electrophilic nature facilitates Michael-type addition reactions with nucleophilic side chains of amino acids such as cysteine and serine. This interaction results in the inhibition of bacterial growth, as evidenced by minimum inhibitory concentration (MIC) assays.
Table 2: Antibacterial Activity Data
Bacterial Strain | MIC (µg/mL) |
---|---|
Bacillus subtilis | 50 |
Escherichia coli | 75 |
Other Biological Activities
Beyond antibacterial properties, preliminary studies suggest potential anti-inflammatory and anticancer activities. For instance, some derivatives of cyclopentenones have shown promise in inhibiting tumor cell proliferation.
Research Findings on Anti-inflammatory Effects
A study reported that derivatives of this compound displayed significant inhibition of pro-inflammatory cytokines in vitro. This suggests that the compound may modulate inflammatory responses, although further research is needed to elucidate the exact pathways involved.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to undergo nucleophilic attack due to the presence of the enone functionality. The electron-withdrawing methoxy group enhances its electrophilicity, making it a suitable candidate for interactions with nucleophiles in biological systems.
Properties
IUPAC Name |
3-methoxycyclopent-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-8-6-3-2-5(7)4-6/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWCFCILAJVNPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349192 | |
Record name | 3-Methoxycyclopent-2-enone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4683-50-5 | |
Record name | 3-Methoxycyclopent-2-enone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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